Inthomycin B

Description

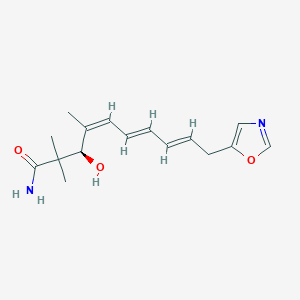

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H22N2O3 |

|---|---|

Molecular Weight |

290.36 g/mol |

IUPAC Name |

(3R,4Z,6E,8E)-3-hydroxy-2,2,4-trimethyl-10-(1,3-oxazol-5-yl)deca-4,6,8-trienamide |

InChI |

InChI=1S/C16H22N2O3/c1-12(14(19)16(2,3)15(17)20)8-6-4-5-7-9-13-10-18-11-21-13/h4-8,10-11,14,19H,9H2,1-3H3,(H2,17,20)/b6-4+,7-5+,12-8-/t14-/m1/s1 |

InChI Key |

MRTUFVRJHFZVOT-FEOMAPOYSA-N |

Isomeric SMILES |

C/C(=C/C=C/C=C/CC1=CN=CO1)/[C@H](C(C)(C)C(=O)N)O |

Canonical SMILES |

CC(=CC=CC=CCC1=CN=CO1)C(C(C)(C)C(=O)N)O |

Synonyms |

inthomycin B |

Origin of Product |

United States |

Advanced Methodologies for Inthomycin B Isolation and Structural Elucidation

Modern Chromatographic Techniques for High-Purity Isolation of Inthomycin B

Chromatography is a foundational laboratory technique for separating, identifying, and purifying components from a mixture. moravek.comresearchgate.net For natural products like this compound, which often occur in complex broths with closely related analogs, high-resolution chromatographic methods are indispensable. researchgate.netencyclopedia.pub

Preparative High-Performance Liquid Chromatography (HPLC) stands out as a dominant and effective technique for the purification of this compound from crude extracts. researchgate.netencyclopedia.pub This method allows for the separation of this compound from its isomers, Inthomycin A and Inthomycin C, which differ only in the geometry of their triene systems. researchgate.netrsc.org

In a typical isolation protocol, a crude extract from a producing organism, such as Streptomyces sp. YB104, is first subjected to preliminary fractionation. researchgate.netresearchgate.net The resulting fractions containing the target compound are then purified using preparative HPLC. researchgate.net Reversed-phase chromatography is commonly employed, utilizing a C18 stationary phase that separates molecules based on their hydrophobicity. researchgate.netresearchgate.net A gradient elution system, where the composition of the mobile phase is changed over time, provides the necessary resolving power to separate these closely related compounds. researchgate.net For instance, a linear gradient of methanol (B129727) in water is effective for eluting and isolating pure this compound. researchgate.netresearchgate.net The high yield and separability of this compound by HPLC facilitate further research and potential semi-synthetic modifications. researchgate.net

Table 1: Example Parameters for Preparative HPLC Isolation of this compound Data synthesized from studies on Streptomyces sp. YB104. researchgate.netresearchgate.net

| Parameter | Specification |

|---|---|

| Technique | Preparative Reversed-Phase HPLC |

| Stationary Phase | C18 Column (e.g., Phenomenex Luna 5 µm C18 250 x 21.20 mm) |

| Mobile Phase | Solvent A: Water; Solvent B: Methanol |

| Elution Mode | Linear Gradient |

| Example Gradient | 10% to 100% Methanol in Water over 40 minutes |

| Detection | Diode Array Detector (DAD) monitoring absorbance from 190 to 500 nm |

Advanced Spectroscopic and Spectrometric Approaches to this compound Structural Elucidation

Once isolated, the precise structure of this compound is determined using a combination of advanced spectroscopic and spectrometric techniques. nih.govnih.gov These methods provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules like this compound. jeolusa.comox.ac.uk It provides critical data on the carbon skeleton and the chemical environment of each proton, which is essential for piecing together the molecular structure. nih.govox.ac.uk

For this compound, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are required. nih.gov The ¹H NMR spectrum reveals the number of different types of protons and their connectivity through scalar coupling, while the ¹³C NMR spectrum identifies the carbon framework. ox.ac.uk However, the most significant challenge lies in assigning the specific stereochemistry of the molecule, which includes the geometry of the triene system and the absolute configuration of the chiral β-hydroxy carbonyl center. nih.govd-nb.info

Advanced 2D NMR techniques, such as the Nuclear Overhauser Effect Spectroscopy (NOESY), are employed to determine the spatial proximity of atoms. rsc.org NOESY experiments were crucial in establishing the (4Z,6E,8E)-configuration of the triene moiety that uniquely defines this compound, distinguishing it from Inthomycin A ((4Z,6Z,8E)) and Inthomycin C ((4E,6E,8E)). rsc.org These experiments measure through-space interactions between protons, allowing for the definitive assignment of the geometry of the double bonds. rsc.org

Mass Spectrometry (MS) is a vital analytical technique used to determine the molecular weight and molecular formula of a compound with high accuracy. scribd.com For the characterization of this compound, High-Resolution Mass Spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, is utilized. researchgate.net

HR-ESI-MS provides a highly accurate mass measurement of the parent ion, which allows for the unambiguous determination of its elemental composition. researchgate.net This confirms the molecular formula of this compound. Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting pieces. This fragmentation pattern provides evidence for the core structural motifs, such as the characteristic methylene-interrupted oxazolyl-triene system, corroborating the data obtained from NMR spectroscopy. d-nb.info

Table 2: Spectroscopic and Spectrometric Data for this compound

| Technique | Information Provided | Relevance to this compound Structure |

|---|---|---|

| HR-ESI-MS | High-accuracy molecular weight | Determines the precise molecular formula. researchgate.net |

| ¹H NMR | Proton chemical shifts and couplings | Defines proton environments and connectivity. nih.gov |

| ¹³C NMR | Carbon chemical shifts | Characterizes the carbon skeleton of the molecule. nih.gov |

| 2D NMR (e.g., NOESY) | Through-space proton correlations | Establishes the (4Z,6E,8E) stereochemistry of the triene system. rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments

Strategies for Overcoming Challenges in this compound Structural Assignment

The structural elucidation of this compound is not without its difficulties, primarily due to its stereochemical complexity and the existence of closely related natural isomers. rsc.orgd-nb.info The primary challenges are the unambiguous assignment of the triene geometry and the determination of the absolute configuration of the single chiral center.

A key strategy to overcome these hurdles is the integrated application of multiple advanced analytical methods. The combination of 2D NMR experiments like NOESY with high-resolution mass spectrometry provides a powerful, complementary dataset for structural confirmation. nih.govrsc.org

Another significant challenge is determining the absolute stereochemistry of the β-hydroxy group. While relative stereochemistry can often be inferred from NMR, establishing the absolute (R or S) configuration is more complex. A definitive strategy involves a combination of experimental analysis and comparison with synthetic standards. d-nb.info For instance, chiral derivatizing agents, such as Mosher's esters, can be reacted with the hydroxyl group of this compound. beilstein-journals.org Subsequent ¹H NMR analysis of the resulting diastereomeric esters allows for the assignment of the absolute configuration. beilstein-journals.org Ultimately, the unambiguous confirmation of the structure is often achieved through the total synthesis of the proposed enantiomer and the comparison of its spectroscopic data and optical rotation with those of the natural product. nih.govd-nb.info

Biosynthetic Pathways and Genetic Basis of Inthomycin B Production

Unveiling the Genetic Framework: The Inthomycin B Biosynthetic Gene Cluster

The production of this compound is encoded within a dedicated biosynthetic gene cluster (BGC), a contiguous stretch of DNA containing all the necessary genetic information for its synthesis. asm.orgnih.gov The elucidation of this BGC has been a critical step in understanding the molecule's origins.

Locating the Blueprint: Genomic Sequencing and Comparative Analysis

The identification of the this compound biosynthetic gene cluster, often designated as the itm cluster, has been achieved through advanced genomic techniques. asm.orgnih.govcjnmcpu.com In studies involving Streptomyces species, such as Streptomyces sp. SYP-A7193 and Streptomyces pactum L8, whole-genome sequencing was a pivotal first step. asm.orgnih.govcjnmcpu.com

In the case of Streptomyces sp. SYP-A7193, genome sequencing revealed a 95.3-kb itm gene cluster. asm.orgnih.gov This cluster comprises 28 open reading frames (ORFs) that code for a variety of enzymes essential for this compound synthesis. nih.gov Comparative genomic analysis played a crucial role in pinpointing this specific cluster. By comparing the genomic sequence of the producing strain with those of other known polyketide-producing organisms and searching for genes with homology to known biosynthetic enzymes, researchers were able to localize the BGC. asm.orgcjnmcpu.com For instance, the protein sequence of OzmP, an enzyme involved in the biosynthesis of the related compound oxazolomycin, was used as a query to scan the genome of S. pactum L8, leading to the identification of a homologous protein, IntD, and the surrounding int gene cluster. cjnmcpu.com

Table 1: Characteristics of the this compound Biosynthetic Gene Cluster in Streptomyces sp. SYP-A7193

| Feature | Description |

| Size | 95.3 kb asm.orgnih.gov |

| Number of ORFs | 28 nih.gov |

| Key Encoded Proteins | Type I Polyketide Synthase (PKS), Nonribosomal Peptide Synthetase (NRPS), trans-AT, Methoxymalonyl-acyl carrier protein, Putative oxazole (B20620) ring formation enzyme nih.gov |

Confirming Function: Gene Disruption and Complementation Studies

To confirm the direct involvement of the identified BGC in this compound biosynthesis, researchers employ gene disruption and complementation experiments. nih.govasm.orgnih.gov These techniques provide definitive evidence for the function of specific genes within the cluster.

In these studies, a targeted gene within the itm cluster is inactivated or "disrupted." If the gene is essential for this compound production, its disruption will lead to a complete loss of the compound's synthesis. nih.govasm.orgnih.gov Subsequently, a functional copy of the disrupted gene is reintroduced into the mutant strain, a process known as complementation. libretexts.orgtru.ca The restoration of this compound production following complementation confirms the gene's role in the biosynthetic pathway. nih.govasm.orgnih.gov

For example, disruption of the itm12 gene, which encodes a discrete acyltransferase (AT), in Streptomyces sp. SYP-A7193 resulted in the complete abolishment of Inthomycin A and B production. nih.govasm.orgnih.gov When a functional copy of itm12 was reintroduced, the production of these compounds was restored, solidifying its crucial role in the biosynthetic process. nih.govasm.orgnih.gov Similarly, disruption and subsequent complementation of the itm15 gene demonstrated its essential function in the formation of the oxazole ring. nih.govasm.orgnih.gov

The Assembly Line: Enzymology of this compound Formation

The synthesis of this compound is a multi-step process catalyzed by a series of dedicated enzymes. The core structure of the molecule is assembled by a hybrid system that combines elements of both polyketide and non-ribosomal peptide synthesis.

A Hybrid System at Work: The Role of PKS and NRPS

The backbone of this compound is constructed by a hybrid Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) system. asm.orgnih.govcjnmcpu.com This enzymatic machinery functions as a molecular assembly line, sequentially adding and modifying building blocks to create the final complex structure.

The biosynthesis is initiated by an NRPS module that activates and incorporates an amino acid, typically glycine (B1666218), which is often formylated. cjnmcpu.comcjnmcpu.com This initial unit is then passed to a series of PKS modules. These PKS enzymes are classified as a trans-AT type I PKS system, meaning that the acyltransferase (AT) domain, responsible for selecting the extender units (malonyl-CoA or its derivatives), is a discrete enzyme that acts in trans. nih.govasm.orgnih.gov The PKS modules then extend the growing chain by adding several polyketide units, creating the characteristic triene moiety of this compound. cjnmcpu.comrsc.org

Table 2: Key Enzymatic Systems in this compound Biosynthesis

| Enzymatic System | Function |

| Nonribosomal Peptide Synthetase (NRPS) | Initiates biosynthesis by incorporating an amino acid (e.g., glycine). cjnmcpu.comcjnmcpu.com |

| Polyketide Synthase (PKS) | Extends the molecular backbone with polyketide units. asm.orgnih.gov |

| trans-AT (Acyltransferase) | Selects and provides the extender units for the PKS modules. nih.govasm.orgnih.gov |

Forging the Ring: Mechanisms of Oxazole Formation

A defining feature of this compound is its oxazole ring. asm.orgnih.gov The formation of this heterocyclic ring is a critical step in the biosynthetic pathway and is catalyzed by a specialized enzyme.

Research has identified Itm15 as the gene encoding the cyclodehydratase responsible for oxazole ring formation. nih.govasm.orgnih.gov In vitro activity assays have confirmed that the Itm15 enzyme catalyzes the cyclization and subsequent dehydration of a precursor molecule to form the oxazole ring. nih.govasm.org The proposed mechanism involves the phosphorylation of the substrate by Itm15, which facilitates the elimination of a water molecule and the subsequent aromatization to the stable oxazole ring. nih.gov This discovery of a dedicated oxazole ring formation enzyme within a PKS/NRPS system provides significant insight into the biosynthesis of this class of natural products. nih.govasm.orgnih.gov

The Final Touch: Carboxamide Moiety Formation

The biosynthesis of this compound concludes with the formation of a terminal carboxamide group. cjnmcpu.comnih.gov The mechanism for the formation of this functional group has been a subject of investigation, with evidence pointing towards the involvement of a cytochrome P450 domain.

Studies on Streptomyces pactum L8 have proposed a novel mechanism for carboxamide formation involving a rare P450 domain located within an NRPS module. cjnmcpu.comnih.govxml-journal.net It is hypothesized that this P450 domain assists in the oxidative release of the fully assembled polyketide chain from the enzymatic assembly line. cjnmcpu.comnih.gov This oxidative cleavage would directly yield the terminal carboxamide moiety of this compound. cjnmcpu.com This proposed mechanism represents an unusual chain termination and release strategy in PKS/NRPS biosynthesis. cjnmcpu.com

Precursor Feeding Experiments and Isotopic Labeling Studies in this compound Biosynthesis

The biosynthetic origins of the atoms constituting the inthomycin family of molecules have been investigated through precursor feeding experiments, primarily using isotopically labeled compounds in studies of the closely related and structurally similar molecule, oxazolomycin A. rsc.orgresearchgate.net Inthomycins are integral structural subunits of oxazolomycins. For instance, this compound, which has a (4Z,6E,8E)-configured triene, is a known component in the structure of oxazolomycin C. rsc.org These studies are crucial for elucidating the metabolic pathways and the building blocks utilized by the producing organisms, such as Streptomyces species. rsc.orgresearchgate.net

Early investigations into the biosynthesis of oxazolomycin A in Streptomyces albus JA3453 involved feeding the culture with various ¹³C-labeled precursors. rsc.org The incorporation of these labels into the final molecule was then detected and localized using ¹³C NMR spectroscopy. These experiments established that the backbone of oxazolomycin is a hybrid peptide-polyketide structure. researchgate.net Specifically, the studies revealed the incorporation of glycine and multiple acetate (B1210297) units. researchgate.net

Further detailed experiments using different labeled precursors provided more specific insights:

[1-¹³C]glycine: Feeding experiments with [1-¹³C]glycine resulted in its incorporation into the C11 and C11’ positions of oxazolomycin A, confirming glycine as a key precursor. rsc.org

[1,2-¹³C₂]acetate: The use of doubly labeled acetate confirmed its role as the primary building block for the polyketide chain. rsc.org

L-[methyl-¹³C]methionine: This precursor was shown to be the source of the C-methyl groups in the oxazolomycin structure. researchgate.net

[¹⁴C]-labeled inthomycins: To test whether inthomycins are direct intermediates in oxazolomycin A biosynthesis, [¹⁴C]-labeled inthomycins were prepared by feeding [1,2-¹⁴C₂]acetate to an inthomycin-producing Streptomyces strain. rsc.org When these labeled inthomycins were fed to the oxazolomycin-producing strain, only a very low incorporation rate (0.4%) into oxazolomycin A was observed, suggesting that inthomycins themselves are likely not direct free intermediates in its biosynthesis. rsc.org

Propionate and Alanine: Feeding experiments with sodium [1-¹³C]propionate and L-[1-¹³C]alanine did not show any incorporation into the oxazolomycin A structure, ruling them out as direct precursors. rsc.org

These isotopic labeling studies were fundamental in proposing a model for oxazolomycin biosynthesis and, by extension, for understanding the origins of the this compound structure. researchgate.net They provided the chemical basis that guided the later genetic and enzymatic characterization of the biosynthetic pathway.

Table 1: Summary of Precursor Feeding and Isotopic Labeling Experiments for Oxazolomycin/Inthomycin Biosynthesis

| Labeled Precursor Fed | Producing Organism | Method of Detection | Finding | Citation |

|---|---|---|---|---|

| [1-¹³C]glycine | Streptomyces albus JA3453 | ¹³C NMR | Incorporated into positions C11 and C11’ of oxazolomycin A. | rsc.org |

| [1,2-¹³C₂]acetate | Streptomyces albus JA3453 | ¹³C NMR | Incorporated into the polyketide backbone. | rsc.org |

| L-[methyl-¹³C]methionine | Streptomyces albus JA3453 | Not Specified | Source of C-methyl groups. | researchgate.net |

| [¹⁴C]-labeled Inthomycins | Streptomyces albus JA3453 | ¹⁴C Labeling | Very low (0.4%) incorporation into oxazolomycin A. | rsc.org |

| Sodium [1-¹³C]propionate | Streptomyces albus JA3453 | ¹³C NMR | Not incorporated. | rsc.org |

Strategies for Biosynthetic Pathway Engineering and Heterologous Expression of this compound

The elucidation of the inthomycin biosynthetic gene cluster (BGC) has opened avenues for pathway engineering and heterologous expression to enhance production, generate novel analogs, and confirm gene function. nih.govasm.org In Streptomyces sp. strain SYP-A7193, the producer of inthomycins A and B, the complete BGC, designated itm, was identified. nih.govnih.gov The itm cluster spans 95.3 kb and encodes a hybrid nonribosomal peptide synthetase (NRPS)/polyketide synthase (PKS) system of the trans-AT type I PKS class. nih.govresearchgate.net

Several key strategies have been employed to manipulate the itm cluster:

Gene Disruption and Complementation: This is a fundamental technique used to verify the function of specific genes within the BGC. In the study of the itm cluster, researchers targeted itm12 and itm15. nih.govasm.org

itm12: Disruption of the itm12 gene led to the complete abolishment of inthomycin A and B production. Subsequent complementation, where a functional copy of itm12 was reintroduced, successfully restored their synthesis. nih.govasm.org This confirmed that itm12 encodes a discrete acyltransferase (AT) essential for the PKS machinery, a hallmark of trans-AT PKS systems. nih.gov

itm15: Similarly, disruption of itm15 halted inthomycin production, and complementation restored it. nih.govasm.org This demonstrated the essential role of itm15. Further investigation through gene cloning, protein expression, and purification revealed that the Itm15 enzyme is a cyclodehydratase. nih.gov This enzyme catalyzes the crucial cyclodehydration reaction that forms the characteristic oxazole ring of the inthomycins from a serine-derived precursor. nih.govasm.org

Heterologous Expression: The entire biosynthetic potential of a gene cluster can be confirmed by expressing it in a well-characterized, genetically tractable host strain that does not naturally produce the compound. The itm gene cluster from Streptomyces sp. SYP-A7193 was successfully expressed heterologously, leading to the production of inthomycins A and B. nih.govresearchgate.net This strategy not only validates the boundaries and function of the identified BGC but also provides a platform for further engineering efforts in a clean genetic background. researchgate.net Such platforms can be optimized for higher yields or used to introduce engineered enzymes for the production of novel derivatives. mdpi.comnih.gov

Genome Mining and Targeted Discovery: Advances in genome sequencing have enabled targeted approaches to find novel natural products. By using genes encoding key biosynthetic enzymes, such as the oxazole cyclase (itm15), as probes, researchers can screen genomic libraries of various microorganisms. researchgate.net This "metabologenomic" approach allows for the logical and efficient discovery of new oxazole-containing compounds, including potential novel inthomycin analogs, without relying solely on traditional bioactivity screening or isotopic labeling. researchgate.net

These engineering strategies are crucial for harnessing the full biosynthetic potential of the inthomycin pathway. They not only confirm the roles of individual biosynthetic genes but also provide powerful tools for synthetic biology applications, including the overproduction of these valuable compounds and the creation of new chemical diversity. escholarship.orgengineering.org.cn

Table 2: Summary of Genetic Engineering Strategies for this compound Biosynthesis

| Strategy | Target Gene/Cluster | Host Organism | Outcome | Significance | Citation |

|---|---|---|---|---|---|

| Gene Disruption | itm12 | Streptomyces sp. SYP-A7193 | Abolished inthomycin A and B production. | Confirmed itm12 as an essential trans-acting acyltransferase (AT). | nih.govasm.org |

| Gene Complementation | itm12 | itm12-disrupted mutant of Streptomyces sp. SYP-A7193 | Restored inthomycin A and B production. | Verified the function of the Itm12 AT. | nih.govasm.org |

| Gene Disruption | itm15 | Streptomyces sp. SYP-A7193 | Abolished inthomycin A and B production. | Confirmed itm15 as an essential gene in the pathway. | nih.govasm.org |

| Gene Complementation | itm15 | itm15-disrupted mutant of Streptomyces sp. SYP-A7193 | Restored inthomycin A and B production. | Verified the function of the Itm15 enzyme. | nih.govasm.org |

| Enzyme Activity Assay | Itm15 (cloned and purified) | In vitro | Catalyzed the formation of the oxazole ring. | Identified Itm15 as a novel cyclodehydratase for oxazole biosynthesis. | nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| Inthomycin A |

| This compound |

| Inthomycin C |

| Oxazolomycin A |

| Oxazolomycin C |

| Acetate |

| Alanine |

| Glycine |

| Methionine |

| Propionate |

| Serine |

Mechanistic Investigations of Inthomycin B Biological Activities Preclinical Focus

Molecular and Cellular Targets of Inthomycin B

The biological effects of this compound stem from its interaction with specific molecular and cellular pathways. Research has highlighted its ability to inhibit essential biosynthetic processes and has spurred investigations into the activity of its analogs.

Inhibition of Cellular Biosynthesis Pathways

This compound is recognized for its capacity to interfere with crucial cellular biosynthesis pathways. cjnmcpu.comresearchgate.netbeilstein-journals.org Notably, it has been identified as an inhibitor of cellulose (B213188) biosynthesis. cjnmcpu.comd-nb.info This inhibitory action is a key aspect of its herbicidal properties. d-nb.info Furthermore, this compound is a known inhibitor of isoleucyl-tRNA synthetase (IleRS), an essential enzyme in protein synthesis. medchemexpress.comelsi.jpnih.gov By targeting IleRS, this compound disrupts the accurate incorporation of the amino acid isoleucine into proteins, a mechanism that contributes to its antimicrobial effects. elsi.jpnih.gov

The biosynthesis of this compound itself involves a complex pathway utilizing a hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) system. asm.orgnih.gov The formation of its characteristic oxazole (B20620) ring is catalyzed by a specific enzyme, Itm15, which acts as a cyclodehydratase. nih.govresearchgate.net

Proteasome Inhibition Activity of this compound Analogues

While direct proteasome inhibition by this compound is not extensively documented, studies have explored this activity in its analogues. The proteasome is a critical cellular complex responsible for protein degradation, and its inhibition is a validated strategy in cancer therapy. nih.govtum.de A close analogue of Inthomycin C was found to exhibit proteasome inhibition activity. beilstein-journals.orgd-nb.info This finding suggests that the inthomycin scaffold could be a valuable starting point for the development of novel proteasome inhibitors. researchgate.netresearchgate.net The structural similarities between inthomycins and known proteasome inhibitors like the TMC-95s further support this potential. nih.gov

This compound Effects in In Vitro Preclinical Models

The biological activities of this compound have been characterized in various in vitro settings, demonstrating its potential as an antimicrobial, anticancer, and herbicidal agent. cjnmcpu.comcjnmcpu.comresearchgate.net

Antimicrobial Activity (e.g., Antifungal, Antibacterial)

This compound displays notable antimicrobial properties. researchgate.netbeilstein-journals.org Its antifungal activity has been observed against various fungal species. d-nb.infotandfonline.comresearchgate.net For instance, it has shown activity against the plant pathogen Phytophthora parasitica. rsc.org The mechanism underlying its antifungal action is linked to the inhibition of essential biosynthetic pathways in fungi. cjnmcpu.comsigmaaldrich.com

The antibacterial activity of this compound has also been documented. biomedres.usbeilstein-journals.org Its ability to inhibit bacterial growth is, in part, attributed to its targeting of isoleucyl-tRNA synthetase, a crucial enzyme for bacterial protein synthesis. elsi.jpbiorxiv.orgbiorxiv.org The agar (B569324) well diffusion method is a common technique used to evaluate its in vitro antimicrobial efficacy. tandfonline.comnih.gov

Anticancer Activity in Cancer Cell Lines (e.g., Prostate Cancer Cell Lines)

This compound has demonstrated anticancer potential in preclinical studies. cjnmcpu.comcjnmcpu.comasm.org A significant focus of this research has been on its effects against prostate cancer cell lines. d-nb.inforesearchgate.netnih.gov Studies have shown that this compound can inhibit the growth of human prostate cancer cells, such as the DU-145 cell line. rsc.orgnih.gov

The mechanism of its anticancer action in prostate cancer involves the modulation of the tumor microenvironment. nih.gov Specifically, this compound has been found to inhibit the growth of DU-145 cells when they are co-cultured with prostate stromal cells (PrSC). rsc.orgnih.gov It achieves this by inhibiting the secretion of tumor growth factors, such as insulin-like growth factor I (IGF-I), from the stromal cells. nih.gov This indirect action on cancer cells highlights a novel approach to cancer therapy by targeting the supportive stromal environment. nih.gov

Table 1: In Vitro Anticancer Activity of this compound

| Cell Line | Cancer Type | Observed Effect | Reference |

| DU-145 | Prostate Cancer | Inhibition of growth, especially in co-culture with PrSC. | rsc.orgnih.gov |

| PC-3 | Prostate Cancer | Investigated as a target for novel anticancer agents. | nih.govmdpi.com |

| LNCaP | Prostate Cancer | Investigated as a target for novel anticancer agents. | nih.gov |

| Various | Multiple | General cytotoxic activities have been noted. | mdpi.commdpi.comrsc.org |

Herbicidal Activity

This compound exhibits herbicidal properties, a characteristic linked to its ability to inhibit cellulose biosynthesis in plants. cjnmcpu.comd-nb.infomdpi.com The inhibition of this fundamental process disrupts plant cell wall formation, leading to growth inhibition and herbicidal effects. d-nb.infonih.gov This activity has been observed in laboratory settings, indicating its potential for development as a natural herbicide. researchgate.netrsc.org

Cellular Responses Elicited by this compound in Preclinical Models

Preclinical research has demonstrated that this compound elicits distinct and measurable responses in various cell models. These responses are crucial for understanding its potential as a bioactive compound and for elucidating its mechanism of action. The primary cellular effects observed are the modulation of cell growth and the induction of programmed cell death.

Modulation of Cell Growth and Proliferation

This compound has been identified as an inhibitor of cancer cell growth, with notable activity observed in models of human prostate cancer. nih.gov Research has shown that this compound, along with its analogue phthoxazolin (B143886) A, can inhibit the proliferation of DU-145 human prostate cancer cells. researchgate.net

A significant finding is that the growth-inhibitory effect of this compound on DU-145 cells is substantially enhanced when the cancer cells are co-cultured with prostate stromal cells (PrSC). researchgate.netnih.gov This suggests that this compound may not only act directly on the cancer cells but may also modulate the supportive interactions between the tumor and its surrounding stromal microenvironment. researchgate.net In contrast, the compound shows minimal effect on the growth of the prostate stromal cells when they are cultured alone. nih.gov This selective activity highlights a potential mechanism involving the disruption of tumor-stromal communication pathways that are critical for cancer progression. researchgate.net

Table 1: Effect of this compound on Cell Growth in Preclinical Models This table is interactive. You can sort and filter the data.

| Cell Line | Culture Condition | Observed Effect on Growth | Reference |

|---|---|---|---|

| DU-145 (Prostate Cancer) | Monoculture | Inhibition | researchgate.netnih.gov |

| DU-145 (Prostate Cancer) | Co-culture with PrSC | Strong Inhibition | researchgate.netnih.gov |

Induction of Apoptosis in Preclinical Settings

The cytotoxic activities attributed to this compound in various studies are indicative of its ability to induce programmed cell death, or apoptosis. researchgate.net While detailed mechanistic studies specifically outlining the apoptotic pathways triggered by this compound are emerging, its capacity to cause cell death is a fundamental aspect of its bioactivity. Apoptosis is a controlled process characterized by specific morphological and biochemical hallmarks, such as chromatin condensation and DNA fragmentation. waocp.org The cytotoxic effects reported for this compound in preclinical cancer models suggest that it engages this pathway to eliminate malignant cells. researchgate.net The induction of apoptosis is a common mechanism for anticancer agents, working to halt the uncontrolled proliferation that characterizes cancer. mdpi.comdovepress.com

Advanced Methodologies for Investigating this compound Mechanism of Action

To fully understand how this compound functions at a molecular level, researchers employ a variety of advanced scientific methodologies. These techniques range from genetic and bioinformatic approaches to sophisticated chemical synthesis, allowing for a multi-faceted investigation into its discovery, production, and biological targets.

One of the primary strategies has been the genetic and bioinformatic analysis of the producing organisms. researchgate.net The "One Strain Many Compounds" (OSMAC) approach, which involves systematically altering cultivation parameters to induce the production of novel or cryptic secondary metabolites, was instrumental in the discovery of this compound from the marine-derived Streptomyces sp. YB104. nih.govmdpi.com

Following its discovery, advanced molecular biology techniques have been used to characterize its biosynthesis. In Streptomyces sp. SYP-A7193, researchers utilized a combination of genome sequencing, gene disruption, gene complementation, and heterologous expression to identify the 95.3-kb trans-AT type I polyketide synthase (PKS) gene cluster responsible for producing this compound and its analogs. researchgate.net This investigation, aided by bioinformatic tools like antiSMASH, led to the identification and functional characterization of Itm15, a cyclodehydratase enzyme essential for forming the compound's characteristic oxazole ring. researchgate.net

Furthermore, the total synthesis of this compound and its isomers has been a critical tool for mechanistic studies. nih.gov Synthetic chemists have developed various routes to construct the molecule, often employing key reactions like the Stille coupling, Suzuki coupling, and asymmetric aldol (B89426) reactions. nih.gov These synthetic achievements are not merely academic exercises; they provide access to pure material for biological testing and enable the creation of novel analogues. By systematically modifying the structure of this compound, researchers can conduct structure-activity relationship (SAR) studies to pinpoint the exact parts of the molecule responsible for its biological effects, thereby offering deeper insights into its mechanism of action. nih.govresearchgate.net

Table 2: Methodologies Used in the Investigation of this compound This table is interactive. You can sort and filter the data.

| Methodology Category | Specific Technique | Application | Reference |

|---|---|---|---|

| Discovery & Production | OSMAC (One Strain Many Compounds) | Discovery and high-yield production of this compound from Streptomyces sp. YB104. | mdpi.com |

| Genetic & Bioinformatic | Genome Sequencing / antiSMASH | Identification of the Inthomycin biosynthetic gene cluster (itm). | researchgate.net |

| Genetic & Bioinformatic | Gene Disruption / Complementation | Functional analysis of genes within the itm cluster. | researchgate.net |

| Genetic & Bioinformatic | Heterologous Expression | Confirmation of gene cluster function in a different host organism. | researchgate.net |

| Biochemical | Enzyme Activity Assay | Characterization of the Itm15 cyclodehydratase enzyme. | researchgate.net |

| Chemical Synthesis | Total Synthesis (e.g., Stille, Suzuki coupling) | Confirmation of structure and production of material for biological study. | nih.gov |

| Chemical Synthesis | Analogue-Oriented Synthesis | Generation of derivatives for Structure-Activity Relationship (SAR) studies. | nih.govresearchgate.net |

Structure Activity Relationship Sar Studies and Analogue Development of Inthomycin B

Identification of Essential Structural Motifs for Inthomycin B Bioactivity

The biological activity of this compound is intrinsically linked to its unique chemical architecture. SAR studies have identified several key structural components that are considered essential for its function. These motifs work in concert to produce the compound's biological effects.

The core structure of the inthomycins consists of three primary regions:

The Oxazole (B20620) Ring: A mono-substituted 5-oxazole ring serves as a crucial anchor for the polyene chain. The biosynthesis of this heterocyclic ring is a key step, involving a cyclodehydratase enzyme within a hybrid nonribosomal peptide synthetase/polyketide synthase (NRPS-PKS) system. mdpi.com This aromatic heterocycle is a common feature in many bioactive natural products and is believed to be critical for molecular recognition and interaction with biological targets.

The Chiral Amide Side Chain: The structure terminates in a chiral allylic β-hydroxycarbonyl fragment connected to a primary amide (carboxamide). nih.gov The stereochemistry at the hydroxyl-bearing carbon and the presence of the amide group are considered important for activity. The terminal carboxamide moiety is the result of a unique oxidative release mechanism involving a P450 domain during its biosynthesis. cjnmcpu.com This region of the molecule can participate in hydrogen bonding and other polar interactions, which are often critical for binding to enzymes or other protein targets.

Together, these motifs form the pharmacophore of this compound. Alteration or removal of any of these key components can lead to a significant reduction or complete loss of biological activity. For instance, studies on phthoxazolin (B143886) A (Inthomycin A) and this compound have shown their ability to inhibit the growth of human prostate cancer cells (DU-145) by modulating interactions with prostate stromal cells, highlighting the therapeutic potential tied to this specific structural arrangement. researchgate.netnih.gov

Design and Synthesis of this compound Analogues for SAR Elucidation

To probe the structure-activity relationships of this compound, researchers have focused on the design and synthesis of various analogues. These synthetic efforts not only provide access to the natural product itself but also allow for systematic modifications to its structure, helping to clarify the role of each functional group.

Key synthetic strategies often involve modern cross-coupling reactions to construct the sensitive polyene backbone. Methods like the Stille and Suzuki coupling reactions are frequently employed to connect the oxazole-containing fragment with the rest of the carbon chain. nih.govnih.gov For example, one total synthesis of (+)-Inthomycin B utilized a Suzuki coupling between an (E,E)-dienylboronate and a (Z)-alkenyl iodide to selectively form the required (E,E,Z)-triene system. nih.gov The final steps typically involve the amidation of a carboxylic acid precursor to install the terminal amide group. nih.gov

The development of modular synthetic routes has been particularly valuable, as it allows different fragments of the molecule to be synthesized separately and then combined. researchgate.net This approach facilitates the creation of a library of analogues where specific parts of the molecule, such as the amide terminus or the oxazole ring, are systematically varied.

Recently, two new naturally occurring analogues of this compound were isolated from Streptomyces pactum L8, providing further insight into tolerated structural modifications. cjnmcpu.comcjnmcpu.com

| Compound | Molecular Formula | Structural Difference from this compound | Source |

| This compound | C₁₆H₂₁N₂O₂ | - | cjnmcpu.comcjnmcpu.com |

| Analogue 2 | C₁₆H₂₁NO₅ | Contains additional hydroxyl and carboxyl groups, suggesting further oxidation of the polyene chain. | cjnmcpu.comcjnmcpu.com |

| Analogue 3 | C₁₅H₁₉NO₅ | Features a shorter carbon chain and different oxidation patterns compared to this compound. | cjnmcpu.comcjnmcpu.com |

This table is based on data from references cjnmcpu.com and cjnmcpu.com.

The synthesis of phenyl analogues of inthomycins has also been explored to understand the role of the oxazole ring, replacing it with a more synthetically accessible phenyl group. nih.gov Such studies are critical for determining whether the specific heteroatom arrangement of the oxazole is essential or if a simple aromatic ring can suffice, thereby guiding future drug design. nih.govnih.gov

Impact of Stereochemistry and Geometric Isomerism on this compound Activity

The three-dimensional arrangement of atoms (stereochemistry) and the spatial orientation of groups around double bonds (geometric isomerism) are critical determinants of this compound's biological activity. nih.govnih.gov Biological systems, such as enzymes and receptors, are chiral and can differentiate between stereoisomers, often resulting in one isomer being significantly more active than the others. researchgate.net

The primary distinction between Inthomycins A, B, and C lies in the geometric configuration of their conjugated triene systems. This seemingly minor structural difference leads to distinct biological profiles.

| Isomer | Triene Configuration | Biological Activity Context | Source |

| Inthomycin A | (4Z,6Z,8E) | Inhibits cellulose (B213188) biosynthesis; shows herbicidal and antifungal activity. | nih.govresearcher.life |

| This compound | (4Z,6E,8E) | Inhibits prostate cancer cell growth. | researchgate.netresearcher.life |

| Inthomycin C | (4E,6E,8E) | The natural product shows little cytotoxicity, but a close analogue exhibits proteasome inhibition activity. | nih.govresearcher.life |

This table is based on data from references researcher.life, nih.gov, and researchgate.net.

Furthermore, the chiral center at the β-hydroxy position of the side chain adds another layer of stereochemical complexity. Enantioselective syntheses of the inthomycins have been developed to produce a single enantiomer, confirming the importance of this chirality for biological function. nih.govresearchgate.net For example, enantioselective Kiyooka aldol (B89426) reactions have been used to establish the correct stereochemistry at this chiral center during total synthesis. researchgate.net

Computational Approaches in this compound SAR Analysis (e.g., Molecular Docking, in silico studies)

Computational chemistry provides powerful tools for understanding and predicting the interactions between a small molecule like this compound and its biological targets. semanticscholar.orgnih.gov Techniques such as molecular docking and in silico screening are increasingly used to rationalize structure-activity relationships and guide the design of new analogues. researchgate.netnih.gov

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. nih.govfrontiersin.org The process involves generating multiple possible binding poses of the ligand within the protein's active site and then using a scoring function to rank them based on predicted binding affinity. nih.gov This can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the ligand-protein complex. frontiersin.org

While specific molecular docking studies for this compound are not extensively published, the known bioactivity of its analogues provides a strong basis for such investigations. For instance, a close analogue of Inthomycin C was found to be a proteasome inhibitor. nih.gov The proteasome is a well-established anticancer target, and its structure has been extensively studied. nih.govresearchgate.net A computational approach for an inthomycin analogue would involve:

Obtaining the 3D crystal structure of the biological target (e.g., the human 20S proteasome).

Building a 3D model of the this compound analogue.

Using docking software to place the analogue into the active site of the proteasome (e.g., the chymotrypsin-like catalytic site).

Analyzing the resulting poses to identify key amino acid residues that interact with the essential motifs of the inthomycin structure—the oxazole ring, the polyene chain, and the terminal amide. nih.gov

Such in silico studies can help explain why certain structural features are essential for activity. For example, docking could reveal that the terminal amide group forms crucial hydrogen bonds with the protein backbone, or that the specific geometry of the triene chain allows the molecule to fit snugly into a hydrophobic pocket. frontiersin.org These computational insights are invaluable for rational drug design, allowing researchers to prioritize the synthesis of analogues that are most likely to have improved activity. semanticscholar.org

Total Synthesis and Advanced Synthetic Methodologies for Inthomycin B and Its Derivatives

Historical Development of Total Synthesis Approaches for Inthomycin B

The journey towards the total synthesis of this compound has been marked by a series of progressive achievements, building upon foundational work in the synthesis of related natural products. The first racemic synthesis of the closely related Inthomycin A (also known as phthoxazolin (B143886) A) was reported in 1999, laying the groundwork for future endeavors. nih.gov This initial approach utilized a Stille coupling to connect an oxazole (B20620) vinylstannane with a dienyl iodide. nih.gov

A significant breakthrough came in 2006 with the first total synthesis of (+)-Inthomycin B by R. J. K. Taylor and coworkers. nih.govbeilstein-journals.org This landmark achievement employed a Stille coupling of a stannyl-diene with an oxazole vinyl iodide and a Kiyooka ketene (B1206846) acetal (B89532)/amino acid-derived oxazaborolidinone procedure to establish the crucial stereochemistry. nih.govyork.ac.uk This synthesis was a pivotal moment, providing the first chiral entry into the inthomycin family. beilstein-journals.org

Following this, several other research groups have contributed to the field, refining and diversifying the synthetic strategies. researchgate.net Notably, unified approaches have been developed that allow for the synthesis of multiple members of the inthomycin family, including this compound, from common intermediates. york.ac.ukacs.org These efforts have not only made these valuable compounds more accessible for biological studies but have also led to the development of new synthetic methodologies. nih.gov

Here is a summary of key historical milestones in the synthesis of this compound:

| Year | Research Group | Key Achievement | Reference |

| 1999 | Whiting | First racemic synthesis of Inthomycin A, a structural analog. | nih.gov |

| 2006 | R. J. K. Taylor | First total synthesis of (+)-Inthomycin B. | nih.govbeilstein-journals.org |

| 2008 | R. J. K. Taylor | A unified synthetic route to the inthomycin family. | york.ac.uk |

| 2012 | Hatakeyama | Enantioselective synthesis of Inthomycins A, B, and C. | d-nb.inforsc.org |

| 2018 | Burton | A short, tin-free synthesis of all three inthomycins. | d-nb.info |

| 2020 | Kim | Asymmetric total syntheses of Inthomycins A, B, and C from a common intermediate. | acs.orgacs.org |

Key Synthetic Strategies and Enabling Reactions for this compound Construction

The successful synthesis of this compound hinges on the strategic implementation of several key chemical transformations. These reactions are crucial for constructing the three main structural motifs of the molecule with the correct stereochemistry and geometry.

Stereoselective Construction of the Chiral β-Hydroxycarbonyl Moiety

The establishment of the chiral center at the β-position of the carbonyl group is a critical challenge in the synthesis of this compound. Several asymmetric methods have been successfully employed to achieve this.

One of the cornerstone strategies is the Mukaiyama-Kiyooka aldol (B89426) reaction . This reaction, particularly the variant using a Kiyooka ketene acetal and an amino acid-derived oxazaborolidinone, has been instrumental in setting the stereogenic center with high enantioselectivity. nih.govyork.ac.uk For instance, in Taylor's first total synthesis of (+)-Inthomycin B, an asymmetric aldol reaction between an aldehyde and a silyl (B83357) ketene acetal in the presence of an oxazaborolidinone derived from N-tosyl-ʟ-valine generated the desired alcohol with good yield and enantiomeric excess. beilstein-journals.org

Other powerful methods include:

Asymmetric β-lactone synthesis : This approach, utilized by research groups like Hatakeyama's, provides a versatile route to the chiral β-hydroxy acid precursor. nih.govresearchgate.net

Asymmetric ynone reduction : Kim's group reported a divergent synthesis where the key chiral alcohol was obtained through the asymmetric reduction of a ynone, achieving high enantioselectivity. researchgate.netacs.org

Organocatalytic approaches : Cinchona alkaloid-catalyzed reactions have also been successfully applied to construct the C1-C7 iododienyl aldol units with high enantio- and stereoselectivity. rsc.org

Control of Triene Stereochemistry (e.g., Z/E Isomers)

The geometrically defined triene system of this compound, with its specific arrangement of Z and E double bonds, presents a significant synthetic hurdle due to the potential for isomerization. nih.gov The control of this stereochemistry is paramount for a successful synthesis.

Various strategies have been developed to construct the triene with the desired geometry:

Stereoretentive Cross-Coupling Reactions : The use of stereodefined vinyl coupling partners in reactions like the Stille and Suzuki-Miyaura couplings is a common and effective strategy. acs.org By pre-forming the double bonds with the correct geometry in the coupling fragments, the desired triene can be assembled without significant loss of stereochemical integrity. nih.gov

Olefin Metathesis : While not as commonly reported for this compound itself, olefin cross-metathesis has been used in the synthesis of related inthomycins, demonstrating its potential for constructing complex polyene systems. beilstein-journals.org

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions : These classic olefination reactions have been employed to create specific double bonds within the triene system. For example, an (E)-selective HWE reaction was used to prepare a diene fragment in an early synthesis of an inthomycin C precursor. nih.gov However, these methods can sometimes suffer from low stereoselectivity. acs.org

Isomerization : In some synthetic routes, an α,β-unsaturated aldehyde intermediate is isomerized to achieve the desired double bond geometry before subsequent transformations. researchgate.netacs.org

Formation of the Oxazole Ring System

The oxazole ring is a key heterocyclic component of this compound. Several methods have been utilized for its construction. A prevalent method involves the use of tosylmethyl isocyanide (TosMIC) . nih.govbeilstein-journals.org For example, in the synthesis of an oxazole vinylstannane fragment, an aldehyde can be directly converted to the oxazole ring using TosMIC. beilstein-journals.org

Biosynthetically, the oxazole ring is formed through a cyclodehydration reaction catalyzed by a specific enzyme. nih.govasm.org In a laboratory setting, chemical methods that mimic this process are employed. The synthesis of the oxazole fragment often begins from simple precursors like butynediol or serine. beilstein-journals.orgresearchgate.net

Cross-Coupling Reactions (e.g., Stille, Suzuki, Sonogashira) in this compound Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools in the synthesis of this compound, primarily for the construction of the triene system. nih.govresearchgate.net

Stille Coupling : This reaction, which couples an organostannane with an organohalide, has been a workhorse in inthomycin synthesis. nih.gov The first total synthesis of (+)-Inthomycin B famously utilized a Stille coupling between a stannyl-diene and an oxazole vinyl iodide. nih.govbeilstein-journals.orgyork.ac.uk This reaction is often favored for its reliability and the ability to proceed under mild conditions, which helps to avoid isomerization of the sensitive triene system. beilstein-journals.org

Suzuki-Miyaura Coupling : This versatile cross-coupling reaction, involving an organoboron compound and an organohalide, has also been widely used. nih.govresearchgate.net For instance, a Suzuki-Miyaura coupling between a dienylboronate and an oxazole iodide was successfully employed to form the triene of this compound with high geometric purity. nih.gov Burton's group utilized a Suzuki coupling between a dienylboronic acid and a vinyl iodide in their tin-free synthesis. acs.orgd-nb.info

Sonogashira Coupling : This reaction, coupling a terminal alkyne with an aryl or vinyl halide, has also found application. researchgate.net In a modular approach, a Sonogashira reaction was used to couple an enyne with an alkenyl iodide, which was then followed by a semi-hydrogenation to furnish the desired triene geometry for Inthomycin A, showcasing its utility in accessing different isomers. d-nb.info

The choice of cross-coupling reaction and the specific catalyst and conditions are crucial for achieving high yields and maintaining the stereochemical integrity of the triene. beilstein-journals.org

Convergent vs. Linear Synthetic Pathways to this compound

Both convergent and linear strategies have been employed in the total synthesis of this compound, each with its own advantages and disadvantages.

Most modern total syntheses of this compound and its relatives employ a convergent strategy . nih.govwikipedia.org A typical convergent retrosynthesis of this compound breaks the molecule down into three main fragments: the chiral β-hydroxycarbonyl piece, a central diene unit, and the oxazole-containing fragment. nih.gov These fragments are then synthesized independently and coupled together using powerful reactions like the Stille or Suzuki-Miyaura couplings. This approach has proven to be highly effective in making this compound and its analogs more readily available for further study. nih.govyork.ac.uk

The following table summarizes the key differences between linear and convergent synthesis in the context of this compound:

| Feature | Linear Synthesis | Convergent Synthesis |

| Strategy | Step-by-step assembly from a single starting material. | Independent synthesis of fragments followed by late-stage coupling. chemistnotes.comwikipedia.org |

| Efficiency | Generally lower overall yield, especially for long sequences. chemistnotes.com | Typically higher overall yield. chemistnotes.comwikipedia.org |

| Flexibility | Less flexible for analog synthesis. | More flexible; analogs can be made by modifying individual fragments. wikipedia.org |

| Application to this compound | Less common for total synthesis. | The preferred and more common approach. nih.govwikipedia.org |

Innovations in Protecting Group Strategies for this compound Synthesis

The total synthesis of this compound, a molecule characterized by a complex architecture featuring a chiral β-hydroxycarbonyl moiety, an oxazole ring, and a conjugated polyene system, presents significant challenges related to the management of its numerous reactive functional groups. The strategic selection, application, and removal of protecting groups are therefore pivotal to the success of any synthetic route. Innovations in this area have focused on achieving high selectivity, particularly during deprotection steps, to prevent unwanted side reactions and preserve the molecule's delicate structure.

A primary hurdle in the synthesis of this compound and its congeners is the need for orthogonal protection of multiple hydroxyl and terminal alkyne functionalities. Silyl ethers, such as triisopropylsilyl (TIPS), tert-butyldimethylsilyl (TBS), and trimethylsilyl (B98337) (TMS), are frequently employed for this purpose. However, their similar chemical reactivity often complicates selective removal, demanding the development of novel and highly specific deprotection protocols.

One of the most significant challenges arose during a synthetic route that utilized a bis-silylated intermediate bearing both a TMS-protected terminal alkyne and a TIPS-protected oxazole fragment. beilstein-journals.org The selective cleavage of the TMS group in the presence of the bulkier and more stable TIPS group proved to be exceptionally difficult. Standard deprotection reagents, including various basic conditions, were unsuccessful, leading primarily to the formation of an undesired allene (B1206475) byproduct instead of the target terminal alkyne. beilstein-journals.orgnih.gov

The breakthrough came with the application of a modified procedure using sodium sulfide (B99878) in a tetrahydrofuran (B95107) (THF) and water solvent mixture. beilstein-journals.orgnih.gov This method facilitated the smooth and selective mono-desilylation of the TMS group, yielding the desired product in high (85%) yield without the problematic allene formation. beilstein-journals.org This represented a crucial innovation, enabling the synthesis to proceed efficiently.

In later stages of the synthesis, a different protecting group strategy was required for the final deprotection of the polyene fragment precursor. In one successful total synthesis of this compound, a key intermediate, (E,E,Z)-triene (+)-131, was protected with two silyl groups. nih.gov The efficient completion of the synthesis required the simultaneous removal of both groups. Researchers found that treating the silyl-protected triene with a solution of hydrogen fluoride-pyridine (HF·pyridine) in acetonitrile (B52724) effectively accomplished the double deprotection, affording the alcohol precursor (+)-132. nih.govnih.gov This precursor was then converted into this compound through aminolysis of its corresponding pentafluorophenyl ester. nih.gov

These examples underscore how the development of innovative and carefully tailored protecting group strategies has been instrumental in overcoming the inherent chemical challenges of this compound's structure, paving the way for its successful total synthesis.

Below is a table summarizing the key protecting groups and the innovative deprotection strategies employed in the synthesis of this compound.

| Functional Group | Protecting Group | Intermediate | Deprotection Conditions | Key Challenge / Innovation |

| Terminal Alkyne | Trimethylsilyl (TMS) | Bis-silylated alkyne/oxazole fragment (126) | Sodium sulfide, THF/H₂O | Challenge: Standard conditions caused byproduct formation (allene). Innovation: Selective TMS cleavage in the presence of a TIPS group without side reactions. beilstein-journals.orgnih.gov |

| Oxazole Moiety | Triisopropylsilyl (TIPS) | Bis-silylated alkyne/oxazole fragment (126) | Stable during TMS deprotection; Removed later. | Provided robust protection during earlier synthetic steps. beilstein-journals.org |

| Hydroxyl Group | tert-Butyldimethylsilyl (TBS) | Silyl-protected ester (+)-83 | HF·pyridine | Part of a multi-step deprotection sequence in the final stages. nih.gov |

| Multiple Silyl Ethers | Silyl Groups | (E,E,Z)-triene (+)-131 | HF·pyridine in acetonitrile | Efficient and simultaneous double deprotection in a late-stage intermediate. nih.govnih.gov |

Analytical Research Methodologies for Inthomycin B in Research and Production

Quantitative Analysis of Inthomycin B in Fermentation Broths and Biological Samples (excluding human)

The accurate quantification of this compound in complex matrices such as fermentation broths and non-human biological samples is critical for monitoring production, optimizing fermentation conditions, and conducting biochemical studies. The primary analytical technique employed for this purpose is High-Performance Liquid Chromatography (HPLC), often coupled with a Diode-Array Detector (DAD) for specific detection based on the compound's ultraviolet (UV) absorbance. researchgate.netresearchgate.net

Research involving the producing strain, Streptomyces sp. YB104, details a robust HPLC-DAD method for analysis. researchgate.net Sample preparation typically involves separating the mycelium from the culture broth via centrifugation. researchgate.net For a straightforward analysis, the resulting supernatant can be filtered and injected directly into the HPLC system. researchgate.net Alternatively, for more concentrated or purified samples, the supernatant is extracted with a solvent like ethyl acetate (B1210297). The solvent is then evaporated, and the resulting extract is redissolved in a suitable solvent, such as methanol (B129727), prior to injection. researchgate.net

The chromatographic separation is commonly achieved using a reversed-phase C18 column. researchgate.netresearchgate.net A gradient elution method, for instance, might use a mobile phase consisting of water with 0.1% formic acid (Solvent A) and methanol (Solvent B), with a linear gradient increasing the proportion of methanol over the course of the analysis. researchgate.net The structure of this compound is definitively confirmed and characterized through extensive spectroscopic analyses, including Nuclear Magnetic Resonance (1H NMR and 13C NMR) and Electrospray Ionization Mass Spectrometry (ESI-MS). researchgate.net

Below is a table summarizing the analytical methods used for the quantification and characterization of this compound.

| Methodology | Purpose | Details | Sample Type |

| HPLC-DAD | Quantification & Purity Assessment | System: Elite EC2000; Column: Phenomenex Luna C18 (5 µm, 250 x 4.6 mm); Mobile Phase: Gradient of water (0.1% formic acid) and methanol; Detection: DAD monitoring from 190-500 nm. researchgate.net | Fermentation Broth Supernatant, Solvent Extracts. researchgate.net |

| Solvent Extraction | Sample Preparation & Concentration | Solvent: Ethyl acetate is used to extract this compound from the fermentation supernatant. researchgate.net | Fermentation Broth. researchgate.net |

| Mass Spectrometry (ESI-MS) | Structural Confirmation | Acquired using a Thermo LCQ Deca XP plus in negative ion mode to confirm molecular weight. researchgate.net | Purified Compound. researchgate.net |

| NMR Spectroscopy (¹H & ¹³C) | Structural Elucidation | Recorded on a Bruker ADVANCE III 500 MHz spectrometer in methanol-d4 (B120146) to determine the precise chemical structure. researchgate.net | Purified Compound. researchgate.net |

Application of "One Strain Many Compounds" (OSMAC) Approach for Enhanced this compound Production and Discovery

The "One Strain Many Compounds" (OSMAC) approach is a cornerstone strategy in natural product discovery, predicated on the principle that a single microbial strain possesses the genetic potential to produce a diverse array of secondary metabolites. researchgate.netnih.gov However, many of the biosynthetic gene clusters responsible for this production remain "silent" or unexpressed under standard laboratory culture conditions. researchgate.netnih.gov The OSMAC strategy systematically manipulates cultivation parameters—such as media composition, pH, temperature, and aeration—to awaken these silent gene clusters and induce the production of novel or previously undetected compounds. researchgate.netnih.gov

The discovery and production of this compound from the deep-sea sediment-derived Streptomyces sp. YB104 is a direct result of the OSMAC approach. researchgate.netnih.govnih.gov Researchers cultivated the strain in a variety of different media to explore its metabolic potential. researchgate.netresearchgate.net Analysis of the metabolic profiles revealed that this compound was notably produced only when the strain was cultured in a specific medium, designated ACM. researchgate.netresearchgate.net In other tested media, such as ISP2, ISP4, and CQ-1, the compound was not significantly produced. researchgate.net

This cultivation-dependent approach led to the identification of Streptomyces sp. YB104 as a producer of this compound, yielding approximately 25 mg/L after 14 days of fermentation in ACM broth. researchgate.netresearchgate.netnih.gov This success underscores the power of the OSMAC framework to unlock the latent biosynthetic capabilities of microorganisms and facilitate the discovery of valuable bioactive compounds. researchgate.netresearchgate.net

The following table illustrates the application of the OSMAC approach in the production of this compound.

| Strain | OSMAC Parameter | Conditions Tested | Outcome for this compound |

| Streptomyces sp. YB104 | Culture Media Composition | A variety of media were used for fermentation, including ISP2, ISP4, TSB, CQ-1, SAO-23, FP-1, and ACM. researchgate.netresearchgate.net | Production was specifically induced in ACM medium. researchgate.netresearchgate.net |

| Streptomyces sp. YB104 | Fermentation Time | The production of this compound in ACM medium was monitored over 16 days. researchgate.netresearchgate.net | A yield of approximately 25 mg/L was achieved after 14 days. researchgate.netresearchgate.netnih.gov |

High-Throughput Screening (HTS) Assays for this compound Biological Activity Profiling

High-Throughput Screening (HTS) is a drug discovery process that utilizes automation, robotics, and miniaturized assays to rapidly test hundreds of thousands of chemical or biological compounds for a specific activity. bmglabtech.comwikipedia.orgevotec.com This methodology allows for the efficient profiling of a compound's biological effects against a wide range of targets, providing crucial information for further development. bmglabtech.comevotec.com The process typically involves the use of microtiter plates (e.g., 96-well or 384-well formats), automated liquid handlers, and sensitive detectors to measure the outcomes of biochemical or cell-based assays. wikipedia.orgmdpi.com

The diverse biological activities of this compound, which include antifungal, herbicidal, and cytotoxic properties, make it a suitable candidate for profiling using various HTS assays. encyclopedia.pubmdpi.combeilstein-journals.org These assays are designed to quantify the effect of the compound on specific biological processes or organisms.

For its antifungal and anti-oomycete activity, a common HTS method is the broth microdilution assay. biomedres.us In this format, serial dilutions of this compound are added to the wells of a microtiter plate containing a suspension of the target pathogen (e.g., Phytophthora or Fusarium species). beilstein-journals.orgbiomedres.us After incubation, the growth inhibition is measured, often by reading optical density, to determine the Minimal Inhibitory Concentration (MIC). biomedres.us Similarly, its herbicidal activity can be assessed in a high-throughput manner by observing its effect on the germination or growth of plant cells or seedlings in a miniaturized format. beilstein-journals.org

To profile its cytotoxic activity against cancer cells, HTS cell viability assays are employed. beilstein-journals.org Human cancer cell lines (e.g., prostate cancer cell lines) are seeded in microtiter plates and exposed to varying concentrations of this compound. d-nb.info The compound's effect on cell proliferation and survival is then quantified using colorimetric or fluorometric assays that measure metabolic activity or cell membrane integrity. mdpi.com

The table below summarizes the HTS applications for profiling this compound's biological activities.

| Biological Activity | Screening Target/Organism | HTS Assay Type | Endpoint Measured |

| Antifungal / Anti-oomycete | Phytophthora parasitica, Phytophthora capsici, Fusarium spp. beilstein-journals.orgbiomedres.us | Broth Microdilution Assay | Minimal Inhibitory Concentration (MIC). biomedres.us |

| Herbicidal | Plant cells or seedlings | Seed Germination/Growth Assay | Inhibition of growth or germination. beilstein-journals.org |

| Cytotoxic / Anticancer | Human prostate cancer cell lines. beilstein-journals.orgd-nb.info | Cell-Based Viability/Proliferation Assay | IC₅₀ (half-maximal inhibitory concentration) value. researchgate.net |

Future Research Directions and Unaddressed Challenges in Inthomycin B Research

Elucidation of Remaining Unknown Biosynthetic Enzymes and Mechanisms in Inthomycin B Pathway

The biosynthesis of this compound is a complex process involving a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) system. nih.gov While the core biosynthetic gene cluster (BGC) has been identified in several Streptomyces strains, the functions of all the enzymes involved and the precise mechanisms of certain steps are not yet fully understood. nih.govcjnmcpu.comcjnmcpu.com

A key area of future research will be to fully characterize the enzymatic machinery responsible for the entire biosynthetic pathway. Although a cyclodehydratase, Itm15, has been identified as the enzyme responsible for forming the characteristic oxazole (B20620) ring, the roles of other enzymes in the cluster require further investigation. nih.govasm.orgnih.govasm.org For instance, research has pointed to a chain-tailored process in the biosynthesis of inthomycins, but the detailed mechanism remains to be fully elucidated. cjnmcpu.com The initial biosynthetic pathway of inthomycin is thought to be similar to that of oxazolomycin, involving initiation with a formyl glycine (B1666218) moiety and elongation by hybrid NRPS-PKSs. cjnmcpu.com However, the release mechanism of the final product and the functions of specific domains within the synthetases, such as a C domain with an unusual PWXXXDG motif, are still subjects of investigation. cjnmcpu.com

A significant challenge lies in the observation that the actual carbon chain length of inthomycins is shorter than what is predicted from the gene cluster sequence. cjnmcpu.com This suggests a "NRPS-PKS chain-tailored process," the exact mechanism of which is currently unknown. cjnmcpu.comcjnmcpu.com One proposed mechanism for the formation of the terminal carboxamide group involves an oxidative release of the assembly chain, assisted by a rare P450 domain within the NRPS module. cjnmcpu.comcjnmcpu.com Deletion of this P450 domain was shown to abolish the production of inthomycins. cjnmcpu.com Further studies, including gene inactivation experiments and in vitro reconstitution of enzymatic reactions, will be crucial to unravel these remaining biosynthetic puzzles. nih.govcjnmcpu.com

Exploration of New Preclinical Biological Activities and Therapeutic Potential of this compound Beyond Current Scope

This compound has demonstrated a range of promising biological activities, including antifungal, herbicidal, and anticancer properties. cjnmcpu.comnih.govbeilstein-journals.org It is known to inhibit the growth of prostate cancer cells and has anti-oomycete activity. d-nb.infoencyclopedia.pubmdpi.com However, the full therapeutic potential of this compound and its analogues is likely yet to be fully realized.

Future preclinical research should aim to expand the scope of biological testing to uncover new therapeutic applications. This could include screening against a wider variety of cancer cell lines, pathogenic fungi, and bacteria. Given that a close analogue of Inthomycin C has shown proteasome inhibition activity, investigating this compound for similar or other novel mechanisms of action is a promising avenue. nih.govbeilstein-journals.orgd-nb.info

The structural similarity of inthomycins to more complex natural products like the oxazolomycins suggests that they may share or possess related biological activities. nih.govbeilstein-journals.orgresearchgate.net Exploring these connections could lead to the discovery of new molecular targets and therapeutic indications. The development of synthetic analogues will also be crucial in this endeavor, as it allows for the systematic exploration of structure-activity relationships and the optimization of biological activity. beilstein-journals.org

Development of More Efficient and Sustainable Synthetic Routes for this compound and its Analogues

The total synthesis of this compound has been achieved by several research groups, employing various strategies. nih.govresearchgate.net These syntheses are often complex and lengthy, highlighting the need for more efficient and sustainable approaches. Key challenges in the synthesis include the stereoselective construction of the triene moiety and the chiral β-hydroxycarbonyl center. researchgate.netacs.org

Past syntheses have utilized methods such as Stille coupling, Suzuki coupling, and asymmetric aldol (B89426) reactions to construct the key structural features of this compound. nih.govbeilstein-journals.orgd-nb.info For example, one of the first total syntheses of (+)-Inthomycin B used a Stille coupling of a stannyl-diene with an oxazole vinyl iodide. nih.gov More recent efforts have focused on developing tin-free and more modular routes. d-nb.infonih.gov

Future research in this area should focus on several key goals:

Reducing the number of synthetic steps: Shorter synthetic routes are more efficient and generate less waste. acs.org

Improving stereoselectivity: Developing highly stereoselective reactions is crucial for producing the desired isomer of this compound in high purity. acs.org

Employing sustainable methodologies: This includes the use of greener solvents, catalysts, and reagents to minimize the environmental impact of the synthesis. researchgate.net

Facilitating analogue synthesis: Synthetic routes should be flexible enough to allow for the straightforward production of a wide range of this compound analogues for structure-activity relationship studies. beilstein-journals.org

The development of novel synthetic strategies, such as those utilizing ynone intermediates or innovative cross-coupling reactions, will be instrumental in achieving these goals. rsc.org

Application of Advanced Omics Technologies (e.g., Metabolomics, Proteomics) in this compound Research

The application of advanced "omics" technologies, such as metabolomics and proteomics, holds immense potential to deepen our understanding of this compound. These technologies can provide a global view of the metabolic and protein expression changes that occur during this compound production and in response to its bioactivity.

Metabolomic analysis of Streptomyces strains that produce this compound can help to identify pathway intermediates, shunt products, and other related metabolites. tandfonline.com This information can provide valuable clues about the biosynthetic pathway and potential bottlenecks in production. For instance, the "One Strain Many Compounds" (OSMAC) approach, which involves systematically altering culture conditions, combined with metabolomic analysis, can be used to discover new Inthomycin analogues and optimize production yields. researchgate.netnih.govresearchgate.net

Proteomics can be used to identify and quantify the expression levels of the enzymes involved in the this compound biosynthetic pathway. This can help to confirm the function of predicted genes within the biosynthetic cluster and to understand how the pathway is regulated. Furthermore, proteomics can be used to identify the molecular targets of this compound by observing changes in the proteome of treated cells.

Integrating data from genomics, transcriptomics, proteomics, and metabolomics will provide a comprehensive, systems-level understanding of this compound, from its biosynthesis to its biological effects.

Investigating the Ecological Role and Environmental Impact of this compound

This compound is a secondary metabolite produced by soil-dwelling Streptomyces bacteria. nih.gov While its antibiotic properties are well-documented, its ecological role in the natural environment is largely unknown. Secondary metabolites produced by microbes are thought to play a role in mediating interactions with other organisms in their environment. researchgate.netfrontiersin.org

Future research should aim to investigate the ecological functions of this compound. This could involve studying its effects on other soil microorganisms, plants, and insects. It is possible that this compound plays a role in competition between different microbial species, or in protecting the producing organism from predation. Understanding the ecological role of this compound could provide insights into the complex chemical communication and warfare that occurs in microbial communities. tandfonline.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products